REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[C:13](=[O:14])[CH2:12][CH:11]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=3)[CH2:10][C:9]2=[O:24])=CC=1>CC#N.O>[N+:21]([C:18]1[CH:17]=[CH:16][C:15]([CH:11]2[CH2:10][C:9](=[O:24])[NH:8][C:13](=[O:14])[CH2:12]2)=[CH:20][CH:19]=1)([O-:23])=[O:22]
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Name
|
1-(4-methoxy-benzyl)-4-(4-nitro-phenyl)-piperidine-2,6-dione
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Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C(CC(CC2=O)C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
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Name
|
ceric ammonium nitrate
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Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (2×150 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaHCO3 (1×100 mL) and water (1×100 mL)
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Type
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EXTRACTION
|
Details
|
The combined aqueous layers were extracted with EtOAc (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with a minimum amount of CH3CN
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated again with a minimum amount of CH3CN
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air-dried as a second batch
|
Type
|
CUSTOM
|
Details
|
to afford 7.00 g (47%) as an off-white solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CC(NC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |